Cas no 1601377-56-3 (Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate)
Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-3409988
- 1601377-56-3
- Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate
-
- MDL: MFCD32199513
- Inchi: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-9-11(15)17-12/h9-10H,4-8H2,1-3H3
- InChI Key: WZBWPFKXNKAUFJ-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=N1)N1CCN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 312.1353036g/mol
- Monoisotopic Mass: 312.1353036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 58.6Ų
Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3409988-0.05g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
| Enamine | EN300-3409988-0.1g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
| Enamine | EN300-3409988-0.25g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Enamine | EN300-3409988-0.5g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 0.5g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-3409988-1.0g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-3409988-2.5g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-3409988-5.0g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-3409988-10.0g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-3409988-1g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95% | 1g |
$743.0 | 2023-09-03 | |
| Enamine | EN300-3409988-5g |
tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate |
1601377-56-3 | 95% | 5g |
$2152.0 | 2023-09-03 |
Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate
Comprehensive Overview of Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1601377-56-3)
Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1601377-56-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of diazepane derivatives, which are widely studied for their potential applications in drug discovery and development. The presence of both a chloropyrazine moiety and a tert-butyl carboxylate group makes this molecule a versatile intermediate for synthesizing more complex structures.
In recent years, the demand for heterocyclic compounds like Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate has surged due to their role in designing novel therapeutics. Researchers are particularly interested in its potential as a building block for kinase inhibitors and other targeted therapies. The chloropyrazine component is known for its ability to enhance binding affinity, while the diazepane ring contributes to improved pharmacokinetic properties.
The synthesis of Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate involves multi-step organic reactions, including amide coupling and cyclization processes. Its CAS No. 1601377-56-3 serves as a unique identifier in chemical databases, facilitating easy retrieval for researchers. The compound's molecular weight and purity are critical parameters, often verified using advanced analytical techniques such as HPLC and NMR spectroscopy.
One of the trending topics in the scientific community is the exploration of diazepane-based scaffolds for treating neurological disorders. Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate is being investigated for its potential to modulate neurotransmitter systems. Additionally, its chloropyrazine moiety is being studied for applications in anticancer drug development, aligning with the growing focus on precision medicine.
From an industrial perspective, the scalability of producing Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate is a key consideration. Manufacturers are optimizing synthetic routes to ensure high yield and cost-effectiveness. The compound's stability under various storage conditions is also a subject of ongoing research, as it impacts its shelf life and usability in large-scale applications.
In summary, Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1601377-56-3) represents a promising candidate in medicinal chemistry. Its unique structural features and potential applications in drug discovery make it a valuable subject for further investigation. As the scientific community continues to explore its capabilities, this compound is likely to play a pivotal role in the development of next-generation therapeutics.
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